molecular formula C25H25N3O3 B1201443 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone

1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone

Cat. No. B1201443
M. Wt: 415.5 g/mol
InChI Key: YBLOACJHCBCWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone is a dibenzoazepine.

Scientific Research Applications

Antipsychotic Potential

  • A study by Raviña et al. (2000) synthesized novel conformationally restricted butyrophenones, which were evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, suggesting their potential effectiveness as neuroleptic drugs (Raviña et al., 2000).

Electrochemical Synthesis Applications

  • Amani and Nematollahi (2012) explored electrochemical syntheses of new arylthiobenzazoles. Their work indicates the potential for innovative synthetic pathways in organic chemistry, involving the electrochemical generation of p-quinone imine (Amani & Nematollahi, 2012).

Structural and Tautomeric Analysis

  • Keller, Bhadbhade, and Read (2012) studied two dibenzodiazepinones, analyzing their dimeric associations and tautomeric forms. This research provides insights into the structural properties of such compounds (Keller et al., 2012).

Heterocyclic Compound Synthesis

  • Adnan, Hassan, and Thamer (2014) focused on synthesizing heterocyclic compounds such as oxazepine derivatives. These findings contribute to the development of new heterocyclic structures in medicinal chemistry (Adnan et al., 2014).

Anti-HIV Activity

  • Al-Masoudi et al. (2007) synthesized new piperazinyl-4-nitroimidazole derivatives and evaluated their anti-HIV activity. This highlights the potential use of these compounds in antiviral therapies (Al-Masoudi et al., 2007).

Heterocyclic System Construction

  • Konstantinova et al. (2020) utilized the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine system in constructing heteropropellanes, demonstrating applications in drug modification and material science (Konstantinova et al., 2020).

Spectroscopic Characterization and Cytotoxic Studies

  • Govindhan et al. (2017) synthesized and characterized a compound using click chemistry, evaluated its cytotoxicity, and conducted molecular docking studies. This research shows the compound's potential in biological applications (Govindhan et al., 2017).

Anti-inflammatory Constituents

  • Chen et al. (2008) isolated new compounds from Melicope semecarpifolia, showing potential anti-inflammatory applications. These findings contribute to the search for natural anti-inflammatory agents (Chen et al., 2008).

Polymorphism in Pharmaceutical Compounds

  • Braun et al. (2014) conducted a study on the polymorphism of related small molecule drugs, providing insights into the solid form screening and crystal structure prediction in pharmaceutical research (Braun et al., 2014).

properties

Product Name

1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H25N3O3/c29-24(18-26-13-15-27(16-14-26)25(30)23-10-5-17-31-23)28-21-8-3-1-6-19(21)11-12-20-7-2-4-9-22(20)28/h1-10,17H,11-16,18H2

InChI Key

YBLOACJHCBCWET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone
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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone
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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone
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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone
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1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone
Reactant of Route 6
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone

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